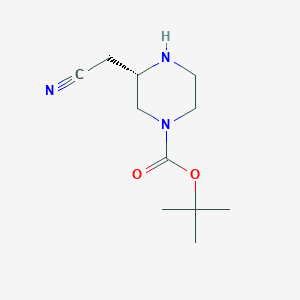![molecular formula C26H30N4O2 B2783470 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide CAS No. 1251628-37-1](/img/structure/B2783470.png)
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Benzyl chloride
Conditions: Reflux in the presence of a base like potassium carbonate
Step 3: Addition of the ethylbenzyl group
Reagents: 4-ethylbenzylamine
Conditions: Mild heating with a coupling agent such as EDCI or DCC
Industrial Production Methods
Industrial synthesis often involves scaling up the laboratory procedures, optimizing reaction conditions to increase yield and reduce by-products. Use of continuous flow reactors and automated synthesis technologies is common to enhance efficiency and safety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions A common approach begins with the preparation of the pyrido[4,3-d]pyrimidine core
Step 1: Synthesis of pyrido[4,3-d]pyrimidine core
Starting materials: 2-methylpyridine and cyanamide
Conditions: High temperature and catalytic amounts of acid
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
This compound can undergo several types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under the action of strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group to yield alcohol derivatives using agents such as lithium aluminum hydride.
Substitution: The aromatic protons can be replaced by electrophiles through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nitration can be achieved using a mixture of sulfuric acid and nitric acid
Major Products
Oxidation products: Carboxylic acids or quinones
Reduction products: Alcohol derivatives
Substitution products: Nitro derivatives
Wissenschaftliche Forschungsanwendungen
In Chemistry
Used as an intermediate in the synthesis of other complex organic molecules. It serves as a building block for creating novel materials.
In Biology and Medicine
Investigated for its potential as a pharmacological agent. It shows promise in targeting specific proteins or receptors in the body due to its unique structure.
In Industry
Wirkmechanismus
The biological effects of this compound are attributed to its ability to interact with specific molecular targets in the body. It may inhibit enzymes or bind to receptors, altering cellular signaling pathways. The precise mechanism often involves the modulation of protein function through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-acetamide: : Lacks the ethylbenzyl group, influencing its reactivity and applications.
2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl-N-benzylacetamide: : Has a similar core structure but different substituents.
Uniqueness
The presence of both benzyl and ethylbenzyl groups in 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide enhances its binding affinity and specificity towards certain biological targets, setting it apart from related compounds
How's that for an in-depth dive? Anything specific you want more detail on?
Eigenschaften
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-ethylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-3-20-9-11-21(12-10-20)15-27-25(31)18-30-19(2)28-24-13-14-29(17-23(24)26(30)32)16-22-7-5-4-6-8-22/h4-12H,3,13-18H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLONBUMLWGTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide](/img/structure/B2783389.png)

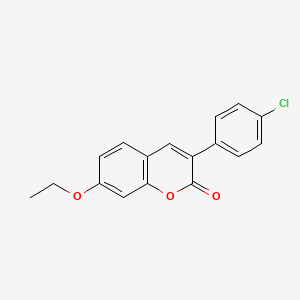
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783393.png)
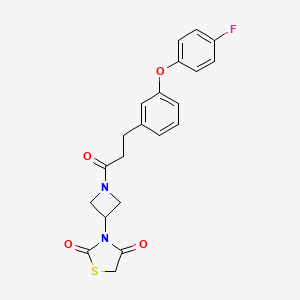
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2783396.png)
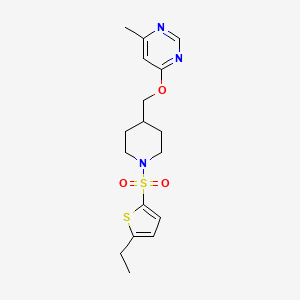
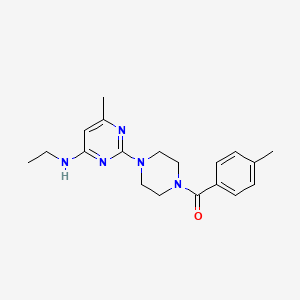
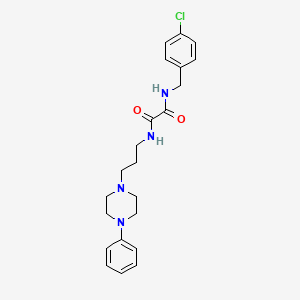
![4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine](/img/structure/B2783405.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2783408.png)
